
soil degradation half-life DT50 of Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

Cat. No.: S892978

Get Quote

Fluindapyr Soil Degradation Data

The following table summarizes the enantioselective degradation parameters of Fluindapyr in paddy soil

under anaerobic conditions, as reported in a 2023 study [1].

Enantiomer
Half-Life (DT50,
Days)

Degradation Constant (k,
Day⁻¹)

Coefficient of Determination
(R²)

R-(-)-
Fluindapyr

69.6 0.0100 0.941

S-(+)-
Fluindapyr

101.8 0.0068 0.945

Key Finding: The degradation of Fluindapyr in paddy soil is highly enantioselective. The R-enantiomer

degrades significantly faster than the S-enantiomer, with a half-life approximately 32% shorter [1]. This

indicates that the S-enantiomer is more persistent in the soil environment.

Experimental Protocols

The data presented above was generated using the following validated methodologies.
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Soil Incubation and Degradation Kinetics

Soil Preparation: Paddy soil samples were collected, sieved, and homogenized. For anaerobic
studies, soil samples were flooded with water and incubated for a set period to establish anaerobic

conditions prior to pesticide treatment [1].
Pesticide Treatment: The soil was treated with racemic Fluindapyr standard.

Incubation and Sampling: Treated soil samples were incubated in the dark under controlled
temperature conditions. Sub-samples were collected at predetermined time intervals (e.g., 0, 1, 3, 5,

7, 14, 21, 28, and 35 days) for analysis [1].
Kinetic Modeling: The dissipation data for each enantiomer was fitted to a first-order kinetic model.

The half-life (DT₅₀) was calculated using the formula: DT₅₀ = ln(2)/k, where k is the first-order rate
constant [1] [2].

Chiral Separation and Quantification

Extraction: Fluindapyr residues were extracted from soil samples using an optimized QuEChERS

method. A husk-based biochar material was used as a dispersive solid-phase extraction sorbent to
purify the extracts [1].

Analysis: The enantiomers were separated and quantified using Ultra-High Performance Liquid
Chromatography tandem Mass Spectrometry (UHPLC-MS/MS).

Chromatography: A Daicel Chiralpak IK-3 chiral column (cellulose tris(3-chloro-5-
methylphenylcarbamate)) was used for effective enantiomeric separation [1].

Detection: Mass spectrometry operated in multiple reaction monitoring mode provided high
sensitivity and selectivity for accurate quantification [1].

Enantioselective Bioactivity Mechanism (Molecular Docking)

Objective: To elucidate the mechanism behind the observed enantioselective bioactivity of
Fluindapyr against the target fungus Rhizoctonia solani.
Procedure:

The three-dimensional structure of the target protein, succinate dehydrogenase (SDH), was

obtained or modeled.
The absolute configurations of the R- and S-Fluindapyr enantiomers were determined and

their 3D structures were energy-minimized.
Computational molecular docking simulations were performed to predict the binding pose and

binding affinity (expressed as binding free energy in kcal/mol) of each enantiomer within the
active site of the SDH enzyme [1].
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Result: The docking results confirmed that the active S-(+)-enantiomer had a significantly stronger

binding affinity (-42.91 kcal/mol) to SDH compared to the R-(-)-enantiomer (-32.12 kcal/mol),
explaining its superior fungicidal activity [1].

Mechanistic Workflow and Degradation Pathways

The following diagram synthesizes the experimental workflow and the key enantioselective processes

investigated in the study.
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Workflow integrating degradation kinetics, chiral analysis, and mechanistic study for Fluindapyr

enantiomers.

Research Implications and Future Directions

The enantioselectivity of Fluindapyr has critical implications for its environmental fate and efficacy. The

higher persistence and bioactivity of the S-enantiomer suggest it is the primary driver of both fungicidal

effects and long-term environmental impact [1]. This underscores the importance of enantiosepecific risk

assessments for chiral pesticides.

Future research should investigate the formation and toxicity of Fluindapyr's transformation products and

its interaction with other environmental stressors. A 2025 study noted that microplastics can influence the

toxicological behavior and accumulation of Fluindapyr in earthworms, indicating another dimension of

environmental risk [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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